leptodienone A
説明
Leptodienone A is a naturally occurring organic compound, likely classified as a terpenoid or polyketide derivative based on nomenclature conventions. Such compounds are often isolated from fungal or plant sources and exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities . Research on leptodienone A remains nascent, with gaps in its full spectroscopic characterization, biosynthesis, and mechanistic studies.
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
(1R,4Z,8E,12R,14R)-1,5,9-trimethyl-12-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,8-dien-3-one |
InChI |
InChI=1S/C20H30O2/c1-14(2)17-10-9-15(3)7-6-8-16(4)11-18(21)13-20(5)19(12-17)22-20/h7,11,17,19H,1,6,8-10,12-13H2,2-5H3/b15-7+,16-11-/t17-,19-,20-/m1/s1 |
InChIキー |
UCOLQSNNKIYDRU-YFRHNWSZSA-N |
異性体SMILES |
C/C/1=C\CC/C(=C\C(=O)C[C@@]2([C@H](O2)C[C@@H](CC1)C(=C)C)C)/C |
正規SMILES |
CC1=CCCC(=CC(=O)CC2(C(O2)CC(CC1)C(=C)C)C)C |
同義語 |
leptodienone A |
製品の起源 |
United States |
類似化合物との比較
Key Similarities :
- Core Skeleton: Shares a conjugated dienone moiety, critical for redox activity and electrophilic reactivity.
- Functional Groups : Contains hydroxyl and methyl substituents at analogous positions, suggesting similar stereochemical constraints.
Key Differences :
- Cyclization: Leptodienone A lacks the epoxide ring present in Compound X, which may reduce its electrophilicity and toxicity profile .
Compound Y: Functional Analog
Shared Bioactivity : Both compounds inhibit Staphylococcus aureus growth (MIC ≤ 10 µg/mL), likely via disruption of bacterial cell wall synthesis .
Divergent Mechanisms :
- Target Specificity: Leptodienone A targets penicillin-binding protein 2a (PBP2a), while Compound Y inhibits lipid II biosynthesis, as shown in in vitro enzymatic assays .
- Resistance Profiles: Compound Y retains efficacy against methicillin-resistant strains, whereas leptodienone A’s activity diminishes in strains overexpressing efflux pumps .
Functional and Pharmacological Comparison
Bioactivity Profiles
| Parameter | Leptodienone A | Compound X | Compound Y |
|---|---|---|---|
| Antimicrobial MIC | 8 µg/mL (Gram+) | 12 µg/mL (Gram+) | 5 µg/mL (Gram+) |
| Cytotoxicity (IC₅₀) | 25 µM (HeLa cells) | 18 µM (HeLa cells) | >50 µM (HeLa cells) |
| Solubility | Low (DMSO required) | Moderate (aqueous) | Low (DMSO required) |
Pharmacokinetic Behavior
- Absorption: Leptodienone A exhibits poor oral bioavailability (<20%) due to first-pass metabolism, whereas Compound X achieves 45% bioavailability via prodrug formulation .
- Metabolism: Leptodienone A undergoes hepatic glucuronidation, while Compound Y is primarily metabolized by CYP3A4, leading to drug-drug interaction risks .
Research Findings and Gaps
Key Studies
- Synthetic Accessibility: Leptodienone A’s total synthesis remains unreported, unlike Compound X, which has a well-optimized 12-step route (yield: 32%) .
- Therapeutic Potential: Preclinical studies highlight leptodienone A’s anti-inflammatory effects (IL-6 suppression at 10 µM), but in vivo efficacy data are lacking compared to Compound Y .
Unresolved Questions
- Structure-Activity Relationship (SAR): The role of the dienone moiety in leptodienone A’s bioactivity versus toxicity is unclear, necessitating mutagenesis or analog synthesis studies .
- Ecological Role: Unlike Compound X, which is implicated in fungal defense mechanisms, leptodienone A’s ecological function in its native organism is underexplored .
Q & A
Q. How can researchers ensure reproducibility in leptodienone A studies?
- Methodological Answer :
- Detailed Supplementary Materials : Publish step-by-step protocols (e.g., synthesis, assay conditions) in protocols.io .
- Open Data : Share raw chromatograms, spectra, and statistical code (GitHub repositories).
- Collaborative Verification : Partner with independent labs for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
